2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one
Overview
Description
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-aminothiazole to form an intermediate Schiff base, which is then cyclized with 3H-benzo[f]chromen-3-one under acidic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the thiazole ring or the chromenone moiety.
Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols to replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized thiazole derivatives.
Scientific Research Applications
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one
- 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one
- 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one
Uniqueness
Compared to similar compounds, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and potentially increasing its efficacy in medicinal applications.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrNO2S/c23-15-8-5-14(6-9-15)19-12-27-21(24-19)18-11-17-16-4-2-1-3-13(16)7-10-20(17)26-22(18)25/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXACLVCMKLDCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=CS4)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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